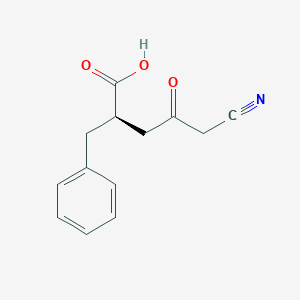

2-Benzyl-5-cyano-4-oxopentanoic acid

Description

Properties

CAS No. |

126121-83-3 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(2R)-2-benzyl-5-cyano-4-oxopentanoic acid |

InChI |

InChI=1S/C13H13NO3/c14-7-6-12(15)9-11(13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6,8-9H2,(H,16,17)/t11-/m1/s1 |

InChI Key |

AQDFTKPHMZIIEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(CC(=O)CC#N)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)CC#N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)CC#N)C(=O)O |

Synonyms |

2-benzyl-5-cyano-4-oxopentanoic acid BCOPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- Physicochemical Data : Experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence. Analogous compounds show moderate water solubility due to polar functional groups.

- Biological Activity: No direct studies on the target compound are cited. However, fluorinated analogs (e.g., ) are often explored for enhanced bioactivity.

- Computational Predictions : Molecular modeling (e.g., collision cross-section, SMILES strings in ) could predict the target’s behavior in mass spectrometry or docking studies.

Preparation Methods

Substrate Preparation and Alkylation Conditions

4-Oxopentanoic acid can be synthesized via oxidation of 4-hydroxypentanoic acid or through Claisen condensation of ethyl acetate derivatives. Once formed, the compound undergoes alkylation using benzyl bromide in the presence of a strong base such as lithium diisopropylamide (LDA). For example, in a procedure analogous to the alkylation of isobutyronitrile with 1-bromo-3-chloropropane, the α-position of 4-oxopentanoic acid is deprotonated, allowing benzyl bromide to react selectively at position 2.

Key Data:

Cyanide Incorporation at Position 5

Following alkylation, the carboxylic acid at position 5 is converted to a nitrile. This is achieved via a two-step process: (1) activation of the acid as an acyl chloride using thionyl chloride, and (2) displacement with a cyanide source (e.g., NaCN) under phase-transfer conditions. The patent by demonstrates this approach in the synthesis of 2,2-dimethyladiponitrile, where 5-chloro-2,2-dimethylpentanenitrile reacts with cyanide ions to form the nitrile.

Mechanistic Insight:

The phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the migration of cyanide ions into the organic phase, enhancing reaction efficiency.

Glutaric Anhydride-Based Route

Glutaric anhydride serves as a versatile precursor for constructing the 4-oxopentanoic acid backbone, with subsequent modifications to introduce benzyl and cyano groups.

Anhydride Opening with Benzyl Nucleophiles

Reaction of glutaric anhydride with a benzyl Grignard reagent (e.g., benzylmagnesium bromide) generates 2-benzyl-4-oxopentanoic acid after hydrolysis. This method mirrors the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid, where an aryl Grignard reagent opens the anhydride to form the ketone.

Experimental Optimization:

Cyano Group Introduction via Nucleophilic Substitution

The terminal carboxylic acid is converted to a nitrile through a Curtius rearrangement or via direct substitution of a halogen intermediate. For instance, in, 5-chloro-2,2-dimethylpentanenitrile undergoes cyanide substitution to form adiponitrile derivatives. Applied to 2-benzyl-4-oxopentanoic acid, this method would require bromination at position 5 followed by treatment with NaCN.

Challenges:

-

Selective bromination at position 5 without affecting the ketone at position 4.

-

Competing esterification or side reactions during substitution.

Comparative Analysis of Methods

Recent advances in flow chemistry and photoredox catalysis could streamline the synthesis of 2-benzyl-5-cyano-4-oxopentanoic acid. For example, continuous-flow systems might enhance the efficiency of cyanide substitutions, while photocatalysts could enable selective C–H functionalization for benzyl group introduction. Additionally, machine learning-guided enzyme engineering may expand the substrate scope of dehydrogenases for asymmetric syntheses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Benzyl-5-cyano-4-oxopentanoic acid, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, such as benzylation of a pentanoic acid backbone followed by cyano group introduction via nucleophilic substitution. Optimization can be achieved using factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading (e.g., LiAlH4 for reductions or KMnO4 for oxidations) . Purification may require column chromatography or recrystallization, with monitoring by HPLC or NMR .

Q. How can the crystal structure of this compound be determined experimentally?

- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Single crystals are grown via slow evaporation, and diffraction data are collected at low temperatures (100 K) to minimize thermal motion artifacts. Hydrogen bonding and steric effects from the benzyl and cyano groups require careful density functional theory (DFT) validation .

Q. What analytical techniques are critical for characterizing purity and functional groups in this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups. ¹H/¹³C NMR resolves stereochemical details, particularly the benzyl aromatic protons (δ 7.2–7.4 ppm) and the oxopentanoic acid backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of 4-oxopentanoic acid?

- Answer : Discrepancies in receptor binding assays (e.g., CCK-A vs. CCK-B/gastrin receptors) may arise from stereochemical variations or assay conditions. Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., benzyl vs. biphenyl groups) with activity. Cross-validate results using in vivo models (e.g., perfused rat stomach assays) .

Q. What strategies are effective for improving the metabolic stability of this compound in drug discovery?

- Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce cytochrome P450-mediated oxidation. Replace the cyano group with bioisosteres like tetrazoles to enhance hydrolytic stability. Use in silico ADMET prediction tools to prioritize analogs .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?

- Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Use fluorescence polarization or surface plasmon resonance (SPR) to study binding thermodynamics. Molecular docking with enzymes (e.g., using AutoDock Vina) can identify key interactions between the oxopentanoic acid moiety and catalytic residues .

Q. What computational methods are suitable for predicting the reactivity of the cyano group in aqueous environments?

- Answer : Perform quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model hydrolysis pathways. Solvent effects can be simulated using polarizable continuum models (PCM). Validate predictions with LC-MS monitoring of degradation products under physiological pH .

Methodological Guidance

Q. How should researchers approach scaling up synthesis while maintaining enantiomeric purity?

- Answer : Use asymmetric catalysis (e.g., chiral oxazolidinone auxiliaries ) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC. Process optimization studies (e.g., Design of Experiments) can identify critical parameters for large-scale reactions .

Q. What frameworks are recommended for integrating this compound into a broader theoretical model of bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.